2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic boron compound. It is a colorless liquid that is relatively stable at room temperature. This compound is commonly used as an organic boron reagent and has significant applications in organic synthesis. It plays a crucial role in the synthesis of boronic esters, which are essential in forming carbon-carbon bonds, oxidation, and reduction reactions .
Preparation Methods
The synthesis of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be achieved through the reaction of pinacolborane with dimethyl carbonate. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It can undergo substitution reactions to form different boronic esters. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions.
Scientific Research Applications
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of materials with specific optical and electrochemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable boronic esters. These esters can interact with various molecular targets, including enzymes and receptors, through covalent bonding. The pathways involved in its action include the formation of carbon-boron bonds, which are crucial in many organic synthesis reactions .
Comparison with Similar Compounds
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its stability and reactivity as a boronic ester. Similar compounds include:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar applications but different reactivity.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A boronic ester used in the synthesis of pyridine derivatives.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in the synthesis of aniline derivatives.
Properties
IUPAC Name |
2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXQPYZUYHUEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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